Tetrabutylammonium

Phase-Transfer Catalysis Oxidative Desulfurization Reaction Kinetics

Tetrabutylammonium (TBA⁺) is the performance-defining quaternary ammonium cation where chain-length-dependent lipophilicity directly governs application outcomes. TBAB achieves 94.67% conversion as the optimum phase-transfer catalyst in oxidative desulfurization—outperforming both shorter- and longer-chain analogs. TBA BF₄ delivers a two-fold increase in column efficiency for high-temperature GC (operational range 162–285°C vs. 90–230°C for the hexyl analog). For semiclathrate hydrate cooling, select TBAC for a 288.2 K set point or TBAB for 285.9 K—a critical 2.3 K engineering differential. For polymer nanocomposites processed below 200°C, TBA⁺-modified organoclays provide cost-effective thermal stability. Generic substitution risks suboptimal performance; specify the exact TBA salt matched to your process parameters.

Molecular Formula C16H36N+
Molecular Weight 242.46 g/mol
CAS No. 10549-76-5
Cat. No. B224687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium
CAS10549-76-5
Synonymstetra-n-butylammonium dodecylsulfate
tetra-n-butylammonium hexafluorophosphate
tetrabutylammonium
tetrabutylammonium azide
tetrabutylammonium bromide
tetrabutylammonium chloride
tetrabutylammonium cyanide
tetrabutylammonium fluoride
tetrabutylammonium hydrogen sulfate
tetrabutylammonium hydroxide
tetrabutylammonium iodide
tetrabutylammonium monophosphate
tetrabutylammonium nitrate
tetrabutylammonium perchlorate
tetrabutylammonium sulfate
tetrabutylammonium sulfate (1:1), sodium salt
Molecular FormulaC16H36N+
Molecular Weight242.46 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC
InChIInChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1
InChIKeyDZLFLBLQUQXARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium (CAS 10549-76-5): Procurement-Relevant Overview of Physicochemical and Functional Profile


Tetrabutylammonium (TBA) is a quaternary ammonium cation with the formula [N(C₄H₉)₄]⁺, molecular weight 242.46 g/mol, and a computed XLogP3-AA of 5.3, indicating high lipophilicity [1]. It is typically procured as a salt (e.g., bromide, chloride, hydroxide) due to the free cation's inherent instability as an isolated species. The tetrabutylammonium ion functions primarily as a phase-transfer catalyst, an ion-pairing reagent in chromatography, a supporting electrolyte in electrochemistry, and a lipophilic counterion for the extraction of anionic species into organic solvents [1][2].

Why Tetrabutylammonium Cannot Be Replaced by Other Tetraalkylammonium Salts Without Quantitative Validation


Tetraalkylammonium salts are not functionally interchangeable due to the profound impact of alkyl chain length on critical performance parameters. The hydrophobicity of the cation, which governs its partitioning between aqueous and organic phases, its efficacy as a phase-transfer catalyst (PTC), its retention behavior in ion-pair chromatography (IPC), and its interaction with biological membranes all exhibit a non-linear dependence on the number of carbon atoms in the alkyl chains [1][2]. While shorter-chain analogs like tetraethylammonium (TEA) may offer higher solubility in water, they lack the lipophilicity required for efficient PTC or for forming stable ion pairs on reversed-phase columns [3][4]. Conversely, longer-chain analogs like tetrahexylammonium (THexA) can exhibit excessive retention, altered selectivity, or even precipitate in certain solvent systems [5]. This parabolic relationship between chain length and performance necessitates a rigorous, data-driven selection process, as detailed in the quantitative evidence below.

Quantitative Differentiation of Tetrabutylammonium Against Key Analogs: A Procurement Evidence Guide


TBA Exhibits 94.67% Desulfurization Rate in Liquid-Liquid Phase Transfer Catalysis vs. Other Quaternary Ammonium Salts

In a comparative study of quaternary ammonium salts as phase-transfer catalysts (PTCs) for the oxidative desulfurization of thiophene using a formic acid/H₂O₂ system under ultrasound, tetrabutylammonium bromide (TBAB) was the optimal catalyst, achieving a desulfurization rate of 94.67%. While the study explicitly compared four different catalytic systems (with ultrasound), the specific numerical desulfurization rates for the other three systems (which were presumably based on other tetraalkylammonium salts) were not provided in the accessible abstract, though TBAB was identified as the 'optimum active catalyst' among the tested set [1].

Phase-Transfer Catalysis Oxidative Desulfurization Reaction Kinetics

TBA's Hydrophobicity Enables 120% Stimulation of Organic Cation Exchanger vs. 690% for TEA, Demonstrating Optimal Transport Kinetics

In a study of the renal organic cation/H⁺ exchanger in rabbit brush-border membrane vesicles, the trans-stimulation of [¹⁴C]TEA efflux by saturating concentrations of various n-tetraalkylammonium compounds was measured. Tetrabutylammonium (TBA) increased efflux by 120%, while tetraethylammonium (TEA) caused a much larger stimulation of 690%. The short-chain compound tetramethylammonium (TMA) gave an even higher stimulation of 830% [1]. The authors concluded that increasing alkyl chain length correlates with a lower rate of turnover for the exchanger, as the substrate-exchanger complex formed with more hydrophobic cations has a comparatively low turnover rate [1].

Membrane Transport Renal Physiology Organic Cation Exchanger

TBA Tetrafluoroborate Provides 2x Higher GC Column Efficiency and Wider Liquid Range (162-285°C) vs. THexA Analog (90-230°C)

An evaluation of tetraalkylammonium tetrafluoroborate salts as high-temperature stationary phases for gas chromatography (GC) found that tetrabutylammonium tetrafluoroborate (TBA BF₄) had a usable liquid range from 162 to 285°C, while tetrahexylammonium tetrafluoroborate (THexA BF₄) had a range from 90 to 230°C [1]. Crucially, TBA BF₄ provided higher column efficiencies by about a factor of two when used in packed-column GC compared to THexA BF₄. Both phases showed strong, selective dipole interactions, which were slightly stronger for the TBA salt [1]. Tetrapropylammonium and tetraoctylammonium tetrafluoroborates were found to have too limited a temperature operating range to be generally useful [1].

Gas Chromatography Stationary Phases Analytical Chemistry

TBA Bromide (TBAB) Enables Higher Equilibrium Temperature (285.9 K) for Semiclathrate Hydrate Formation vs. TBA Chloride (288.2 K)

Accurate phase equilibrium measurements of ionic semiclathrate hydrates formed with tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride (TBAC) revealed distinct thermal behaviors [1]. The highest equilibrium temperature for the TBAB system was 285.9 K (at a mass fraction wTBAB of 0.35-0.37), while for the TBAC system it was higher at 288.2 K (at wTBAC = 0.35) [1]. Both are considered for cool energy storage media (e.g., air conditioning) due to their large dissociation heats (200–500 kJ/kg) and formation at atmospheric pressure in the 278–293 K range [1].

Thermal Energy Storage Semiclathrate Hydrates Phase Change Materials

TBA Exchanged Montmorillonite (Bu₄N-S) Decomposes at ~200°C vs. >300°C for Phosphonium Analog (Bu₄P-S)

The thermal stability of organoclays prepared from Na-montmorillonite (Na-S) and exchanged with tetrabutylammonium (Bu₄N⁺) or tetrabutylphosphonium (Bu₄P⁺) cations was compared using thermogravimetric analysis (TGA) and infrared spectroscopy (IR) [1]. While Bu₄N-S exhibited an onset temperature of decomposition near 200°C, the Bu₄P-S analog showed a significantly higher thermal stability, with onset temperatures above 300°C [1]. In a separate study, the thermal decomposition of a tetrabutylammonium isopolyoxomolybdate salt showed a major weight loss event at 356.0°C, highlighting that the counterion and overall salt composition also strongly influence thermal properties [2].

Organoclays Thermal Stability Materials Science

TBA as Ion-Pair Reagent Decreases Phthalate Isomer Retention vs. Dionium Cations, Enabling Baseline Separation Not Achieved with TBA Alone

In ion-pair chromatography (IPC) for the separation of phthalate isomers (phthalate, isophthalate, and terephthalate) under alkaline elution conditions, the use of tetrabutylammonium (TBA) as a conventional monoonium reagent resulted in a considerable decrease in the retention of these isomers compared to a dionium cation reagent (decamethylenebis(trioctylphosphonium), C10BP) [1]. Consequently, with TBA alone, baseline separation of the three isomers could not be attained, whereas the dionium reagent achieved it [1]. This highlights that while TBA is a common choice for IPC, its performance characteristics (specifically, reduced retention of multivalent anions) can be a limitation or a feature depending on the analytical goal.

Ion-Pair Chromatography Separation Science Analytical Chemistry

Optimized Application Scenarios for Tetrabutylammonium Salts Based on Quantitative Performance Data


High-Efficiency Phase-Transfer Catalysis in Oxidative Desulfurization

Tetrabutylammonium bromide (TBAB) is the preferred catalyst for liquid-liquid phase-transfer oxidation reactions where maximizing conversion is paramount. Its validated performance as the 'optimum active catalyst' among a set of quaternary ammonium salts in a thiophene desulfurization model, achieving a 94.67% conversion rate under ultrasound-assisted conditions, makes it the first-choice reagent for process chemists developing similar oxidative desulfurization protocols for fuels or other sulfur-containing substrates [1].

High-Temperature Gas Chromatography Stationary Phase with Enhanced Resolution

For analytical laboratories developing high-temperature GC methods, tetrabutylammonium tetrafluoroborate (TBA BF₄) is a superior stationary phase choice compared to its tetrahexylammonium analog. It offers a wider operational liquid range (162-285°C vs. 90-230°C) and, critically, provides a two-fold increase in column efficiency. This translates directly to faster analyses with better peak resolution for complex mixtures, making it the logical procurement choice for method development where these parameters are key [2].

Organoclay Modification for Moderate-Temperature Polymer Nanocomposites

When designing organically modified montmorillonite clays for use in polymer nanocomposites processed at temperatures below 200°C, tetrabutylammonium (TBA⁺) is a suitable and cost-effective organic modifier. Its thermal decomposition onset of approximately 200°C is adequate for many common thermoplastics processed in that range. However, if the application requires processing or end-use temperatures exceeding 200°C, the procurement specification must shift to the more thermally stable tetrabutylphosphonium (TBP⁺) analog, which decomposes above 300°C [3].

Thermal Energy Storage Systems Using Semiclathrate Hydrates

For cool energy storage applications based on semiclathrate hydrates, the choice between tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride (TBAC) is dictated by the desired operating temperature. TBAC hydrate, with its higher equilibrium temperature of 288.2 K, is better suited for cooling systems with a higher temperature set point. Conversely, TBAB hydrate, with its lower equilibrium temperature of 285.9 K, should be specified for systems requiring a slightly lower cooling temperature. This 2.3 K difference is a critical engineering parameter for system efficiency and component selection [4].

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